molecular formula C16H24O3 B14248850 Benzaldehyde, 5-methoxy-2-(octyloxy)- CAS No. 403507-39-1

Benzaldehyde, 5-methoxy-2-(octyloxy)-

Cat. No.: B14248850
CAS No.: 403507-39-1
M. Wt: 264.36 g/mol
InChI Key: MNUQEIMAUSYPLQ-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-methoxy-2-(octyloxy)- is an organic compound with the molecular formula C16H24O3. It consists of 24 hydrogen atoms, 16 carbon atoms, and 3 oxygen atoms . This compound is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and octyloxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-methoxy-2-(octyloxy)- typically involves the introduction of methoxy and octyloxy groups to the benzaldehyde core. One common method is the alkylation of 5-methoxybenzaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Benzaldehyde, 5-methoxy-2-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-methoxy-2-(octyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-methoxy-2-(octyloxy)- involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 5-methoxy-2-(octyloxy)- is unique due to the presence of both methoxy and octyloxy groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular antioxidation systems sets it apart from other benzaldehyde derivatives .

Properties

CAS No.

403507-39-1

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

5-methoxy-2-octoxybenzaldehyde

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-16-10-9-15(18-2)12-14(16)13-17/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

MNUQEIMAUSYPLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

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